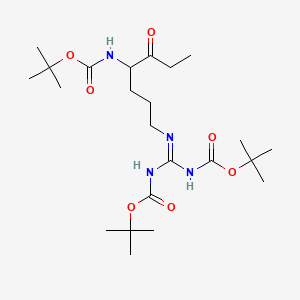
N-(4-Amino-5-oxoheptyl)guanidine N'-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-5-oxoheptyl)guanidine N’-Boc is a compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, biochemical processes, and pharmaceuticals. This compound is characterized by its unique structure, which includes an amino group, an oxo group, and a guanidine moiety protected by a Boc (tert-butoxycarbonyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-oxoheptyl)guanidine N’-Boc typically involves the reaction of an appropriate amine with a guanylating agent. One common method is the use of di(imidazole-1-yl)methanimine as a guanylating reagent. This reagent reacts with the amine to form the desired guanidine compound through stepwise displacement of its imidazole groups .
Industrial Production Methods
Industrial production of N-(4-Amino-5-oxoheptyl)guanidine N’-Boc may involve large-scale synthesis using similar guanylating agents under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-5-oxoheptyl)guanidine N’-Boc undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the guanidine moiety.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted guanidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Amino-5-oxoheptyl)guanidine N’-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(4-Amino-5-oxoheptyl)guanidine N’-Boc involves its interaction with specific molecular targets and pathways. The guanidine moiety is known to interact with various enzymes and receptors, modulating their activity. The Boc group provides protection during synthesis and can be removed under specific conditions to reveal the active guanidine compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Amino-5-oxoheptyl)guanidine N’-Boc include:
- N-(4-Amino-5-oxoheptyl)guanidine
- N-(4-Amino-5-oxoheptyl)guanidine N’-methyl
- N-(4-Amino-5-oxoheptyl)guanidine N’-ethyl
Uniqueness
N-(4-Amino-5-oxoheptyl)guanidine N’-Boc is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions during synthesis. This makes it a valuable intermediate in the preparation of more complex guanidine derivatives.
Properties
Molecular Formula |
C23H42N4O7 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
tert-butyl N-[1-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-oxoheptan-4-yl]carbamate |
InChI |
InChI=1S/C23H42N4O7/c1-11-16(28)15(25-18(29)32-21(2,3)4)13-12-14-24-17(26-19(30)33-22(5,6)7)27-20(31)34-23(8,9)10/h15H,11-14H2,1-10H3,(H,25,29)(H2,24,26,27,30,31) |
InChI Key |
ZCZALCXBDJMFQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















